molecular formula C19H21N3O2 B2736502 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea CAS No. 898449-52-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea

Cat. No.: B2736502
CAS No.: 898449-52-0
M. Wt: 323.396
InChI Key: GLCLHPSNIKIGNE-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a tolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method involves the following steps:

    Preparation of the amine precursors: The starting materials, such as 3,4-dihydro-2H-pyrrole, 4-methoxyaniline, and m-toluidine, are synthesized or obtained commercially.

    Formation of the urea linkage: The amine precursors are reacted with an isocyanate, such as phenyl isocyanate, under controlled conditions (e.g., temperature, solvent) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-hydroxyphenyl)-1-(m-tolyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-5-3-6-16(13-14)22(18-7-4-12-20-18)19(23)21-15-8-10-17(24-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCLHPSNIKIGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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